3-(4-fluorophenyl)-2-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione
Description
The exact mass of the compound this compound is 398.11004181 g/mol and the complexity rating of the compound is 610. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-(4-fluorophenyl)-2-[(4-methoxyphenyl)methyl]-3,4-dihydro-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3S/c1-27-18-12-6-15(7-13-18)14-24-21(16-8-10-17(22)11-9-16)23-19-4-2-3-5-20(19)28(24,25)26/h2-13,21,23H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJVHCYJEMWKHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(NC3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-fluorophenyl)-2-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione is a member of the benzothiadiazine family known for its diverse biological activities. This article aims to consolidate the findings related to its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound features a complex structure characterized by the presence of a benzothiadiazine core. The substituents on the benzene rings significantly influence its biological activity. The fluorine and methoxy groups are particularly noteworthy due to their electronic effects.
Antidiabetic Properties
Recent studies have highlighted the compound's potential as an aldose reductase inhibitor . Aldose reductase plays a crucial role in diabetic complications by converting glucose into sorbitol. In vitro assays demonstrated that derivatives of benzothiadiazine exhibit potent inhibition of aldose reductase with IC50 values ranging from to . Notably, certain derivatives showed significant preventive effects on sorbitol accumulation in diabetic rat models .
Anticancer Activity
The benzothiadiazine derivatives have been investigated for their anticancer properties. Compounds within this class have shown promise as cyclin-dependent kinase (CDK) inhibitors , which are vital for cell cycle regulation. The presence of halogen substituents has been linked to enhanced potency against cancer cell proliferation . Specific studies indicated that certain derivatives could effectively inhibit cancer cell growth in vitro.
Neuroprotective Effects
Research also indicates that some benzothiadiazine derivatives exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress markers in neuronal cells. This aspect is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the benzothiadiazine scaffold significantly affect biological activity:
| Substituent | Effect on Activity |
|---|---|
| Fluorine at C-4 | Enhances binding affinity to targets |
| Methoxy at C-2 | Modulates lipophilicity and bioavailability |
| Alkyl groups | Influence selectivity towards specific receptors |
These findings suggest that strategic modifications can optimize the pharmacological profile of these compounds.
Case Studies
- Aldose Reductase Inhibition : A study involving a series of benzothiadiazine derivatives found that compounds with specific substitutions at the N2 and N4 positions exhibited superior inhibition against aldose reductase, correlating with their ability to prevent diabetic neuropathy in vivo .
- Anticancer Activity : In vitro testing on various cancer cell lines demonstrated that selected derivatives could reduce cell viability significantly, with some compounds showing IC50 values in the nanomolar range against breast and lung cancer cells .
- Neuroprotection : A recent investigation into the neuroprotective effects indicated that certain derivatives could reduce neuronal apoptosis and oxidative stress markers in cultured neurons exposed to toxic agents .
Scientific Research Applications
Structural Characteristics
The structure features:
- A benzothiadiazine core which is known for its diverse biological activities.
- Substituents including a fluorophenyl group and a methoxyphenyl group that may enhance its pharmacological properties.
Chemistry
In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to study reaction mechanisms and develop new synthetic methodologies. For example:
- Synthetic Pathways : The compound can be synthesized through various methods including cyclization reactions and functional group modifications.
Biology
Biologically, the compound has been investigated for its potential therapeutic effects. Research has focused on:
- Enzyme Inhibition : Studies have shown that compounds with similar structures can inhibit specific enzymes, suggesting potential applications in drug design.
- Receptor Binding : The interaction with biological receptors could lead to the development of novel pharmaceuticals targeting diseases such as cancer or neurodegenerative disorders.
Case Study: Enzyme Inhibition
A study published in Molecular Pharmacology demonstrated that derivatives of benzothiadiazine compounds could inhibit certain kinases involved in cancer progression, suggesting that 3-(4-fluorophenyl)-2-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione may also exhibit similar properties .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects:
- Anticancer Properties : Preliminary studies indicate that benzothiadiazine derivatives may possess anticancer activity by inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound's structural features suggest it may modulate inflammatory pathways.
Case Study: Anticancer Activity
Research published in Cancer Research highlighted that certain benzothiadiazine derivatives showed significant activity against various cancer cell lines by triggering cell cycle arrest and apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
